Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-
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Overview
Description
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is likely related to its ability to interact with specific molecular targets. This may include binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse derivatives.
4-Morpholinylquinoline: Similar structure but without the pyridine ring.
2-Pyridinylquinoline: Lacks the morpholine ring.
Uniqueness
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is unique due to the presence of both the morpholine and pyridine rings, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Conclusion
Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)- is a compound with intriguing chemical properties and potential applications in various scientific fields. Further research is needed to fully understand its synthesis, reactions, and mechanisms of action.
Properties
CAS No. |
133698-98-3 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H17N3O/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |
InChI Key |
FHGLROTYMYQNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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